molecular formula C8H6BrClO B1344138 5-Bromo-2-methylbenzoyl chloride CAS No. 21900-41-4

5-Bromo-2-methylbenzoyl chloride

Cat. No.: B1344138
CAS No.: 21900-41-4
M. Wt: 233.49 g/mol
InChI Key: JOGHNBXDSOKTPG-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Intermediate in Organic Synthesis

The primary significance of 5-Bromo-2-methylbenzoyl chloride lies in its role as a key intermediate in the synthesis of more complex molecules. The acyl chloride functional group is a classical and highly efficient acylating agent, readily participating in reactions such as esterifications, amidations, and, most notably, Friedel-Crafts acylations. wikipedia.org

The typical synthesis of this compound involves the treatment of its parent carboxylic acid, 5-bromo-2-methylbenzoic acid, with a chlorinating agent. Common reagents for this transformation include oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). For instance, one documented method involves reacting 5-bromo-2-methylbenzoic acid with oxalyl chloride in dried dichloromethane (B109758) to yield the crude this compound, which is often used immediately in the subsequent reaction step.

A significant application of this compound is in the Friedel-Crafts acylation reaction. This reaction involves the introduction of the 5-bromo-2-methylbenzoyl group onto an aromatic substrate, a crucial step in the formation of certain diaryl ketones. These ketones can then be further modified to produce a variety of important chemical structures.

Current Research Landscape and Future Directions

The current research landscape for this compound is heavily influenced by its utility in the pharmaceutical industry. A prime example is its use as a precursor in the synthesis of canagliflozin (B192856), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. guidechem.com

In the synthesis of canagliflozin intermediates, this compound is reacted with a suitable aromatic compound, such as 2-(4-fluorophenyl)thiophene, via a Friedel-Crafts acylation to produce (5-(4-Fluorophenyl)-thiophen)-2-yl-(5-bromo-2-methylphenyl)methanone. This ketone is a key building block that undergoes further chemical transformations to yield the final drug substance. Similarly, it has been used to synthesize (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, another important intermediate. wikipedia.org

The future directions for research involving this compound are likely to remain centered on its application in medicinal chemistry. The development of new synthetic methodologies that utilize this versatile building block to create novel bioactive molecules is an ongoing area of interest. As the demand for new therapeutic agents continues to grow, the importance of reliable and efficient access to key intermediates like this compound is expected to increase. Further research may also explore its use in the synthesis of other classes of compounds beyond SGLT2 inhibitors, leveraging its unique substitution pattern to access new chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHNBXDSOKTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624873
Record name 5-Bromo-2-methylbenzoyl chloride
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-41-4
Record name 5-Bromo-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-41-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 5 Bromo 2 Methylbenzoyl Chloride

Established Synthetic Routes from Precursors

The principal and most well-established method for synthesizing 5-Bromo-2-methylbenzoyl chloride begins with its corresponding carboxylic acid, 5-Bromo-2-methylbenzoic acid. This transformation to an acyl chloride is a fundamental and widely practiced reaction in organic chemistry, typically achieved using specific chlorinating agents.

Conversion from 5-Bromo-2-methylbenzoic Acid

The conversion of 5-Bromo-2-methylbenzoic acid into its more reactive acid chloride derivative is efficiently accomplished using common halogenating agents. google.com This process is crucial as the resulting benzoyl chloride serves as a versatile intermediate in the synthesis of more complex molecules. The two most prominent reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The use of thionyl chloride is a classic and effective method for the preparation of acyl chlorides from carboxylic acids. google.comprepchem.com In this reaction, 5-Bromo-2-methylbenzoic acid is treated with an excess of thionyl chloride, which acts as both the solvent and the reagent. The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to yield the final this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). prepchem.com The reaction can be warmed to ensure the complete dissolution of the starting material and drive the reaction to completion. prepchem.com The volatile nature of the byproducts and the excess thionyl chloride allows for their easy removal by distillation, yielding the crude product which can often be used without further purification. prepchem.com

Table 1: Synthesis via Thionyl Chloride

ParameterValue/ConditionSource(s)
Starting Material 2-methylbenzoic acid (analog) prepchem.com
Reagent Thionyl chloride (SOCl₂) google.comprepchem.com
Reagent Molar Ratio 1 to 5 moles per mole of acid google.com
Temperature Warmed to ~45°C, then cooled to RT prepchem.com
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) prepchem.com
Workup Vacuum distillation to remove excess reagent prepchem.com

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides, often favored for its milder reaction conditions and cleaner reactions. google.comguidechem.com The reaction between 5-Bromo-2-methylbenzoic acid and oxalyl chloride typically occurs in an inert solvent, such as dichloromethane (B109758). guidechem.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies purification. The reaction is often performed at room temperature. guidechem.com

Table 2: Synthesis via Oxalyl Chloride

ParameterValue/ConditionSource(s)
Starting Material 5-bromo-2-chlorobenzoic acid (analog) guidechem.com
Reagent Oxalyl chloride ((COCl)₂) google.comguidechem.com
Solvent Dichloromethane guidechem.com
Temperature 20-30°C guidechem.com
Reaction Time Overnight guidechem.com
Workup Concentration under reduced pressure guidechem.com

To accelerate the conversion of the carboxylic acid to the acyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is frequently added to the reaction mixture when using either thionyl chloride or oxalyl chloride. google.comguidechem.compatsnap.com DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium salt (e.g., [(CH₃)₂N=CHCl]⁺Cl⁻). This reagent is a more powerful acylating agent than thionyl chloride or oxalyl chloride alone. The Vilsmeier reagent reacts with the carboxylic acid to form an intermediate that readily collapses to the desired acid chloride, regenerating the DMF catalyst in the process. This catalytic cycle significantly increases the rate of the reaction, allowing it to proceed under milder conditions and often with higher efficiency. guidechem.com The amount of DMF used is typically very small, in the range of 0.001 to 1 mole per mole of the carboxylic acid. google.com

Novel or Alternative Preparative Methods

An alternative method has been reported for the synthesis of a structurally similar compound, 5-bromo-2-chlorobenzoyl chloride, which utilizes methyl oxalyl chloride and a halogenated benzene (B151609) derivative, 4-bromochlorobenzene. chemicalbook.com This process involves a catalyzed reaction under high temperature and pressure. chemicalbook.com

In this synthetic scheme, methyl oxalyl chloride is mixed with a solvent like 1,1,1-trichloroethane (B11378) in the presence of a specific catalyst. chemicalbook.com The catalyst is prepared by supporting copper sulfate (B86663) on a 4A molecular sieve. chemicalbook.com The reaction is conducted under an inert atmosphere, with the temperature and pressure being raised in stages. Initially, the mixture is held at 125°C and 6 atmospheres, after which the halogenated benzene derivative is added. The system's temperature and pressure are then increased to 165°C and 8 atmospheres, respectively, for an extended period to complete the reaction. chemicalbook.com This approach, while requiring more specialized equipment due to the high pressures and temperatures, reportedly achieves a very high molar yield of 98.9%. chemicalbook.com

Table 3: Alternative Synthesis via Methyl Oxalyl Chloride

ParameterValue/ConditionSource(s)
Starting Materials 4-bromochlorobenzene, Methyl oxalyl chloride chemicalbook.com
Catalyst Copper sulfate on 4A molecular sieve chemicalbook.com
Solvent 1,1,1-Trichloroethane, Chloroform chemicalbook.com
Temperature 125°C, then raised to 165°C chemicalbook.com
Pressure 6 atm, then raised to 8 atm chemicalbook.com
Yield 98.9% (molar) chemicalbook.com
Evaluation of Reaction Conditions and Reagents

The synthesis of this compound typically involves two main transformations: the bromination of 2-methylbenzoic acid and the subsequent conversion of the resulting 5-bromo-2-methylbenzoic acid to the corresponding acyl chloride. The choice of reagents and the optimization of reaction conditions are critical for the success of these steps.

For the bromination of 2-methylbenzoic acid, various brominating agents and catalytic systems have been evaluated. Common reagents include elemental bromine in the presence of a strong acid like sulfuric acid, or N-Bromosuccinimide (NBS). The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve high selectivity for the desired 5-bromo isomer over other potential isomers. chemicalbook.com

Once 5-bromo-2-methylbenzoic acid is obtained, it is converted to this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). patsnap.comscribd.com Oxalyl chloride is another effective reagent for this transformation. scribd.comchemicalbook.com The choice of chlorinating agent can influence the reaction conditions and the purity of the final product.

The table below summarizes various reaction conditions and reagents used in the synthesis of related bromo-benzoyl chlorides, which are indicative of the methodologies applicable to this compound.

Table 1: Evaluation of Reaction Conditions and Reagents for Similar Syntheses

Starting Material Reagents Solvent Temperature Yield Purity Reference
2-Methylbenzoic acid Bromine, Sulfuric Acid None 25°C 97% (crude mixture) 62:38 (5-Br:3-Br) chemicalbook.com
2-Methylbenzoic acid 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, Sulfuric Acid None Room Temp 88% Not Specified chemicalbook.com
o-Chlorobenzoic acid Thionyl Chloride, DMF Toluene 70-75°C Not Specified Not Specified patsnap.com
4-Bromochlorobenzene Monomethyl oxalyl chloride, Catalyst 1,1,1-Trichloroethane, Chloroform 125-165°C 98.9% 99.1% chemicalbook.com

Process Engineering and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process engineering and scale-up strategies. These strategies are aimed at maximizing yield, ensuring high purity, and implementing sustainable and cost-effective processes.

Strategies for Yield Maximization

Maximizing the yield of this compound is a primary objective in process scale-up. This is achieved through a combination of strategies:

Optimization of Reaction Stoichiometry: The molar ratios of reactants are carefully controlled. For instance, in related syntheses, using a slight excess of the brominating agent (e.g., 1.22 equivalents of NBS) has been found to drive the reaction to completion and maximize the yield of the brominated intermediate. thieme-connect.com Similarly, the ratio of the carboxylic acid to the chlorinating agent is optimized to ensure full conversion. google.com

Control of Reaction Parameters: Temperature, pressure, and reaction time are critical parameters that are optimized and precisely controlled in a scaled-up process. For example, carrying out the bromination at a low temperature (0–10°C) can improve selectivity and yield. thieme-connect.com In the chlorination step, refluxing the reaction mixture for a specific duration (e.g., 2-4 hours) can ensure the reaction goes to completion. google.com

Catalyst Selection and Use: The use of an appropriate catalyst can significantly enhance the reaction rate and yield. In a similar synthesis, a copper sulfate-supported molecular sieve was used as a catalyst to achieve a high yield. chemicalbook.com

Techniques for Purity Enhancement

Achieving high purity of the final product is crucial. Several techniques are employed during the manufacturing process to enhance the purity of this compound:

Recrystallization: This is a common method for purifying the solid intermediate, 5-bromo-2-methylbenzoic acid. By dissolving the crude product in a hot solvent (e.g., ethanol) and allowing it to cool, the desired isomer can be crystallized out, leaving impurities in the solution. chemicalbook.com

Washing: The crude product is often washed with water or an aqueous solution to remove water-soluble impurities and unreacted reagents. Adjusting the pH during washing can also help in removing acidic or basic impurities. patsnap.comchemicalbook.com

Solvent Extraction: In some cases, impurities can be removed by selective extraction with an organic solvent. For example, succinimide (B58015), a byproduct of reactions using NBS, can be removed by refluxing the product mixture in acetonitrile, in which succinimide is highly soluble. thieme-connect.com

Distillation: While not always necessary for the solid product, if the final benzoyl chloride is a liquid or has a low melting point, vacuum distillation can be used for purification.

Reactivity Profile and Mechanistic Studies of 5 Bromo 2 Methylbenzoyl Chloride

Electrophilic Reactivity and Acylation Mechanisms

5-Bromo-2-methylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for its electrophilic character in acylation reactions. The presence of the electron-withdrawing bromine atom and the activating methyl group on the benzene (B151609) ring, in conjunction with the highly reactive acyl chloride functional group, dictates its reactivity.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a cornerstone of its application, enabling the introduction of the 5-bromo-2-methylbenzoyl group onto aromatic substrates. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl chloride is activated by a Lewis acid to form a highly electrophilic acylium ion.

The acylation of various aromatic compounds with this compound leads to the formation of corresponding ketones. For instance, its reaction with phenolic or phenetole (B1680304) (alkoxybenzene) derivatives, as well as heterocyclic compounds like thiophenes, has been documented in the synthesis of complex molecules. The nucleophilic character of the aromatic ring attacks the electrophilic acylium ion, leading to the formation of a new carbon-carbon bond.

The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation and can significantly influence the reaction's efficiency and outcome. libretexts.org Aluminum chloride (AlCl₃) is a commonly employed and potent Lewis acid for this transformation. libretexts.org It effectively coordinates with the acyl chloride, facilitating the generation of the acylium ion. libretexts.org Titanium tetrachloride (TiCl₄) offers an alternative, sometimes providing better selectivity or milder reaction conditions. In some applications, solid-supported catalysts, such as silica (B1680970) gel supported AlCl₃, are utilized to simplify catalyst removal and product purification. It is noteworthy that in Friedel-Crafts acylations, the Lewis acid is often required in stoichiometric amounts or even in excess. reddit.com This is because the ketone product can form a complex with the Lewis acid, rendering it inactive. reddit.com

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic substrate. The incoming 5-bromo-2-methylbenzoyl group will preferentially add to the position on the aromatic ring that is most activated and sterically accessible. The interplay of electronic and steric factors determines the final distribution of isomers.

Nucleophilic Acyl Substitution Reactions

Beyond Friedel-Crafts reactions, this compound readily undergoes nucleophilic acyl substitution. libretexts.orglibretexts.org In these reactions, the chloride, being a good leaving group, is displaced by a variety of nucleophiles. masterorganicchemistry.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substituted product. libretexts.orglibretexts.org

A prime example of nucleophilic acyl substitution is the esterification of this compound with alcohols. youtube.com This reaction proceeds readily, often without the need for a catalyst, due to the high reactivity of the acyl chloride. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon and subsequently displacing the chloride to form the corresponding ester. youtube.com The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. youtube.com

Amidation with Amines

The reaction of this compound with amines is a classic example of nucleophilic acyl substitution, leading to the formation of N-substituted 5-bromo-2-methylbenzamides. The mechanism is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and, after a deprotonation step (often by another molecule of the amine), yields the stable amide product.

The general transformation is as follows: C₈H₆BrClO + 2 RNH₂ → C₈H₆BrNO(R) + RNH₃Cl

This reaction is fundamental in organic synthesis for creating amide bonds, which are prevalent in many biologically active molecules and materials. The specific amine used determines the final properties of the resulting benzamide.

Table 1: Representative Amidation Reaction

Reactant 1 Reactant 2 Product
Reactions with Other Classes of Nucleophiles

Beyond amines, the acyl chloride moiety readily reacts with a variety of other nucleophiles.

Alcohols and Phenols (Esterification): In the presence of a base or by simply heating, this compound reacts with alcohols or phenols to form the corresponding esters. The mechanism is analogous to amidation, involving nucleophilic attack by the hydroxyl group on the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of hydrogen chloride. Steric hindrance in the alcohol can affect the reaction rate. acs.org

Carbon Nucleophiles (Friedel-Crafts Acylation): this compound can act as an acylating agent in Friedel-Crafts reactions. libretexts.orgkhanacademy.orglibretexts.org When treated with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it forms a ketone. The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, and subsequent loss of a proton restores aromaticity, yielding the final ketone product. libretexts.orgkhanacademy.org

Table 2: Reactions with Various Nucleophiles

Nucleophile Reaction Type Catalyst/Conditions Product Class
Alcohol (R-OH) Esterification Heat or Base Ester
Arene (e.g., Benzene) Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃) Ketone

Transformations Involving Peripheral Functional Groups

Halogen Substitution Reactions at the Aromatic Ring

Further halogenation of the aromatic ring of this compound is an electrophilic aromatic substitution reaction. The outcome is directed by the existing substituents: the methyl group (-CH₃) is an activating, ortho-, para-director, while the bromine atom (-Br) is a deactivating, ortho-, para-director. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to generate the electrophile. nih.govyoutube.com Given the positions of the current groups (1-COCl, 2-CH₃, 5-Br), the incoming electrophile would preferentially substitute at the C4 or C6 positions, which are ortho/para to the activating methyl group and not sterically hindered.

Reduction Pathways of the Acyl Chloride Moiety

The acyl chloride group is readily reduced. The product depends on the reducing agent and conditions used.

Reduction to Aldehyde: A selective reduction to 5-bromo-2-methylbenzaldehyde (B1279380) can be accomplished via the Rosenmund reduction. wikipedia.orgbyjus.com This catalytic hydrogenation involves treating the acyl chloride with hydrogen gas over a palladium catalyst that has been "poisoned" (partially deactivated) with barium sulfate (B86663) (Pd/BaSO₄). juniperpublishers.comdoubtnut.com The poison prevents the over-reduction of the aldehyde product to an alcohol.

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride all the way to the corresponding primary alcohol, (5-bromo-2-methylphenyl)methanol. orgsyn.org This reaction typically proceeds rapidly in an ethereal solvent.

Oxidation Reactions of the Compound

The most likely site of oxidation on this compound, under vigorous conditions, is the methyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a benzylic methyl group to a carboxylic acid, provided at least one benzylic hydrogen is present. libretexts.orgkhanacademy.org This transformation would convert this compound into 4-bromo-2-(chlorocarbonyl)benzoic acid. More selective oxidation methods can potentially yield the corresponding aldehyde. thieme-connect.de

Derivatization Strategies and Advanced Synthetic Applications

Application as a Key Building Block in Pharmaceutical Synthesis

The strategic importance of 5-Bromo-2-methylbenzoyl chloride is most prominent in the pharmaceutical industry, where it serves as a fundamental component in the synthesis of innovative drugs. Its unique chemical properties are leveraged to build the core structures of several important therapeutic agents.

Synthesis of SGLT2 Inhibitors and Related Analogs

A primary application of this compound is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. clockss.org These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.

The synthesis of Canagliflozin (B192856), a notable SGLT2 inhibitor, prominently features this compound. nih.gov In a key step, it is prepared from 5-bromo-2-methylbenzoic acid and subsequently reacts with thiophene (B33073) in a Friedel-Crafts acylation to form (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone. nih.gov This ketone is then reduced to create a diarylmethane structure, which is a critical pharmacophore of Canagliflozin and other related SGLT2 inhibitors. nih.govnih.gov This diarylmethane intermediate is then coupled with a modified glucose derivative to complete the synthesis of the final drug molecule. clockss.orgnih.gov

The following table outlines the key intermediates in the synthesis of Canagliflozin starting from 5-bromo-2-methylbenzoic acid:

Starting Material Intermediate 1 Intermediate 2 Final Product (Analog)
5-Bromo-2-methylbenzoic acidThis compound(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanoneCanagliflozin

This synthetic strategy has been refined to improve yields and scalability for industrial production, highlighting the compound's importance in manufacturing these therapeutic agents. nih.govgoogle.compatsnap.com

Precursor for the Development of Bioactive Molecules

Beyond its role in SGLT2 inhibitors, this compound is a versatile precursor for a range of other bioactive molecules. Its chemical reactivity allows for various modifications, leading to the creation of diverse chemical libraries for drug discovery. For instance, the related compound 5-bromo-2-chlorobenzoyl chloride, prepared from 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Empagliflozin, another significant SGLT2 inhibitor. justia.com The process involves a Friedel-Crafts acylation with phenetole (B1680304), followed by reduction and subsequent coupling reactions. justia.com

The structural motif provided by this compound is also found in intermediates for other potential therapeutic agents. For example, derivatives are used in the synthesis of compounds investigated for their activity against various biological targets. The bromo group provides a site for cross-coupling reactions, enabling the introduction of different aryl or alkyl groups, while the benzoyl chloride moiety readily reacts with nucleophiles to form amides, esters, and ketones, further diversifying the molecular structures that can be generated.

Role in Novel Drug Discovery Programs

The utility of this compound and its analogs extends to novel drug discovery programs. justia.com Medicinal chemists utilize this compound to create new chemical entities with potential therapeutic applications. The ability to systematically modify the structure of molecules derived from this precursor allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug development.

For example, by varying the substituents on the aromatic ring or by introducing different groups at the benzoyl chloride position, researchers can fine-tune the pharmacological properties of the resulting compounds. This approach has been used to develop new SGLT2 inhibitors with improved efficacy and selectivity, as well as to explore other therapeutic areas. thieme-connect.com The compound is part of the synthetic pathway for intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is instrumental in creating a new family of SGLT2 inhibitors currently in preclinical and clinical studies. thieme-connect.com

Utility in the Preparation of Advanced Organic Materials

The applications of this compound are not limited to the pharmaceutical sector. Its unique chemical properties also make it a valuable building block in the synthesis of advanced organic materials.

Incorporation into Functional Polymer Systems

In the field of materials science, this compound can be used as a monomer or a modifying agent in the synthesis of functional polymers. The presence of the reactive acyl chloride group allows for its incorporation into polymer chains through reactions with diols or diamines, forming polyesters or polyamides, respectively. The bromo and methyl groups on the aromatic ring can influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and optical properties.

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential in creating materials with tailored functionalities. For instance, the bromine atom could serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer backbone.

Synthesis of Anhydride (B1165640) Derivatives

This compound can be converted into its corresponding anhydride, 5-bromo-2-methylbenzoic anhydride. This transformation is typically achieved by reacting the benzoyl chloride with its corresponding carboxylate salt. Anhydrides are themselves useful reagents in organic synthesis, often employed in acylation reactions where they can offer advantages over acid chlorides in terms of reactivity and selectivity. While specific, large-scale applications of 5-bromo-2-methylbenzoyl anhydride are not widely reported, its synthesis from the chloride is a standard chemical transformation.

Complex Formation and Ligand Design Studies

While this compound is not typically employed directly as a ligand in coordination chemistry, its chemical reactivity makes it a valuable precursor for the synthesis of more complex organic molecules that can act as ligands. The primary strategy involves the derivatization of the benzoyl chloride moiety into functional groups amenable to coordination with metal ions. These derivatization approaches facilitate the design of bespoke ligands with specific electronic and steric properties, tailored for various applications in coordination chemistry.

The most common derivatization strategies for this compound in the context of ligand design involve its conversion into aldehydes, hydrazides, and subsequently into Schiff bases or hydrazones. These derivatives offer versatile coordination modes and have been extensively studied with a variety of transition metal ions.

A prevalent method for ligand synthesis is the transformation of this compound into 5-Bromo-2-methylbenzaldehyde (B1279380). This aldehyde can then undergo a condensation reaction with a primary amine to form a Schiff base ligand. These Schiff bases, containing the characteristic azomethine (-C=N-) group, are excellent chelating agents for a wide range of metal ions.

Similarly, this compound can be reacted with hydrazine (B178648) or its derivatives to form hydrazides. These hydrazides can then be condensed with aldehydes or ketones to produce hydrazone ligands. Hydrazones are known for their ability to form stable complexes with transition metals, often acting as multidentate ligands. The resulting metal complexes have shown a broad spectrum of applications, including in catalysis and materials science.

Research on structurally similar compounds, such as those derived from 5-bromosalicylaldehyde (B98134), provides significant insight into the potential coordination chemistry of ligands derived from this compound. Studies have shown that Schiff base ligands derived from 5-bromosalicylaldehyde form stable complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comscience.govresearchgate.netresearchgate.net These complexes often exhibit interesting geometric and electronic properties.

For instance, the reaction of a Schiff base ligand derived from 5-bromo-2-hydroxybenzaldehyde with various metal salts has been shown to yield complexes with distinct coordination geometries. researchgate.netresearchgate.net The coordination environment around the central metal ion is influenced by the nature of the metal and the stoichiometry of the reactants.

Below are tables summarizing typical data that would be collected in the study of such coordination complexes, based on findings for analogous compounds.

Table 1: Physicochemical Properties of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaFormula Weight ( g/mol )ColorMolar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (L) C₁₅H₁₃BrN₂O333.18Yellow15.2
[Cu(L)Cl₂] C₁₅H₁₃BrCl₂CuN₂O467.62Green12.8
[Ni(L)Cl₂] C₁₅H₁₃BrCl₂N₂NiO462.78Pale Green11.5
[Co(L)Cl₂] C₁₅H₁₃BrCl₂CoN₂O463.02Blue13.1
[Zn(L)Cl₂] C₁₅H₁₃BrCl₂N₂OZn469.56White14.5

Note: The data in this table is hypothetical and serves as a representation of typical experimental findings for analogous compounds.

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Electronic Spectra λₘₐₓ (nm)
Ligand (L) 1625--280, 340
[Cu(L)Cl₂] 1605450520410, 650
[Ni(L)Cl₂] 1608455525390, 620
[Co(L)Cl₂] 1610448518580, 680
[Zn(L)Cl₂] 1612445515285, 345

Note: The data in this table is hypothetical and based on characteristic shifts and absorptions observed in similar complexes.

The design of ligands derived from this compound allows for the fine-tuning of the electronic properties of the resulting metal complexes. The presence of the bromo substituent can influence the electron density on the aromatic ring, which in turn affects the coordinating ability of the ligand and the stability of the metal complex. Furthermore, the methyl group can introduce steric constraints that favor specific coordination geometries. These features make this compound a versatile starting material for creating a diverse library of ligands for fundamental studies in coordination chemistry and for the development of new materials with tailored properties.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Methylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the precursor, 5-Bromo-2-methylbenzoic acid, the ¹H NMR spectrum recorded in DMSO-d6 shows distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons appear as a singlet at 7.91 ppm, a doublet at 7.63 ppm (J = 8.0 Hz), and another doublet at 7.27 ppm (J = 8.4 Hz). The methyl protons resonate as a singlet at 2.50 ppm. chemicalbook.com The carboxylic acid proton is observed as a broad singlet at 13.16 ppm. chemicalbook.com

In derivatives such as N-aryl-5-bromo-2-methylbenzamides, the ¹H NMR spectra would show characteristic signals for the newly introduced aryl group, in addition to the signals corresponding to the 5-bromo-2-methylbenzoyl moiety. The chemical shifts of the protons on the benzoyl ring may be slightly altered due to the change in the electronic environment upon amide formation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the case of 5-Bromo-2-methylbenzoyl chloride, one would expect distinct signals for the carbonyl carbon, the carbon bearing the bromine, the carbon attached to the methyl group, the methyl carbon itself, and the remaining aromatic carbons. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbon atom attached to the bromine would also be downfield shifted compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For benzoyl chloride derivatives, a strong absorption band characteristic of the C=O stretching vibration of the acid chloride group is expected in the region of 1750-1815 cm⁻¹. For 2-methylbenzoyl chloride, a related compound, the IR spectrum shows characteristic peaks, although the exact values are not provided in the search results. nih.gov

The IR spectrum of this compound would also exhibit characteristic absorptions for C-H stretching of the aromatic ring and the methyl group, as well as C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound. The computed exact mass of this compound is 231.92906 Da. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region of the electromagnetic spectrum, typically between 200 and 400 nm. These absorptions are due to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The position and intensity of these absorption bands can be influenced by the substituents on the benzene (B151609) ring.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. While no specific X-ray diffraction data for this compound was found in the provided search results, analysis of related structures can provide insights. For instance, the crystal structure of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, a derivative, has been reported, revealing details about its molecular conformation and intermolecular interactions. The planar methyl ester group in this derivative is oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring, and the crystal structure features weak intermolecular C—H⋯O interactions. If a suitable single crystal of this compound could be obtained, X-ray diffraction would provide unambiguous proof of its structure.

Single Crystal X-ray Structure Determination

In a broader context, the crystal structures of various benzoyl chloride derivatives show that the benzoyl moiety itself is generally planar. nih.gov The torsional angles between the carbonyl group and the aromatic ring are typically small, indicating a high degree of conjugation. The precise bond lengths and angles within the molecule are influenced by the nature and position of the substituents on the aromatic ring. For this compound, the presence of the bromine atom and the methyl group at positions 5 and 2, respectively, would be expected to cause minor distortions in the benzene ring and influence the packing of the molecules in the crystal lattice.

Table 1: Representative Crystal Data for a Benzoyl Chloride Derivative (3-acetoxy-2-methylbenzoic anhydride)

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.4011 (2)
b (Å) 10.6609 (2)
c (Å) 11.1857 (2)
α (°) 90
β (°) 67.265 (1)
γ (°) 90
Volume (ų) 800.00 (3)
Z 2

Data derived from a related anhydride (B1165640) compound. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. nih.gov

For the aforementioned 3-acetoxy-2-methylbenzoic anhydride, Hirshfeld surface analysis revealed that the crystal structure is stabilized by weak intermolecular C–H···O hydrogen bonds and π···π stacking interactions. nih.gov The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions. In the case of the anhydride, the most significant contributions to the crystal packing were from H···H (45.5%), O···H (29.5%), and C···H (12.4%) contacts. nih.gov

Applying these principles to this compound, one can anticipate the types of intermolecular forces that would govern its crystal packing. The presence of the bromine atom would likely lead to halogen bonding (Br···O or Br···Cl interactions), which is a significant directional interaction in crystal engineering. The aromatic ring provides a platform for π···π stacking interactions, while the methyl group and aromatic hydrogens can participate in weaker C–H···O and C–H···π interactions. The chlorine atom of the benzoyl chloride group is also a potential hydrogen bond acceptor.

Table 2: Predicted Intermolecular Interactions for this compound based on Hirshfeld Surface Analysis Principles

Interaction Type Description
Halogen Bonding The electrophilic region on the bromine atom can interact with nucleophilic atoms like oxygen or chlorine.
π···π Stacking Interactions between the aromatic rings of adjacent molecules.
C–H···O Hydrogen Bonds Hydrogen atoms on the methyl group and aromatic ring can interact with the carbonyl oxygen.
C–H···π Interactions Hydrogen atoms can interact with the π-system of the aromatic ring.

This table is predictive, based on the analysis of related structures. nih.govresearchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C8H6BrClO), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

While specific experimental data for this compound was not found in the reviewed literature, the process involves combusting a small, precisely weighed sample of the pure substance in an excess of oxygen. The resulting combustion gases (CO2, H2O, etc.) are then quantitatively analyzed to determine the percentage of each element. The experimentally determined percentages are then compared to the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C8H6BrClO)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 8 96.08 41.17%
Hydrogen H 1.01 6 6.06 2.60%
Bromine Br 79.90 1 79.90 34.22%
Chlorine Cl 35.45 1 35.45 15.18%
Oxygen O 16.00 1 16.00 6.85%
Total 233.49 100.00%

Theoretical values calculated from the molecular formula. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the high reactivity of the acyl chloride functional group, certain precautions and specialized methods are often employed. americanpharmaceuticalreview.comechemi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. libretexts.orgchemicalforums.com For reactions involving acyl chlorides, a key challenge is the compound's reactivity towards the silica (B1680970) gel on the TLC plate, which can lead to hydrolysis back to the corresponding carboxylic acid. researchgate.net This can result in streaking or the appearance of a spot corresponding to the acid, making interpretation difficult.

To circumvent this, a common strategy is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol, prior to spotting on the TLC plate. chemicalforums.comresearchgate.net This converts the reactive acyl chloride into its more stable corresponding ester. The reaction can then be monitored by observing the disappearance of the starting material spot and the appearance of the ester product spot. A co-spot, where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. libretexts.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of reactive acyl chlorides by GC is challenging due to their thermal lability and reactivity, which can lead to degradation in the hot injector port or on the column. oup.comchromforum.org

To overcome these issues, derivatization is a common approach. The acyl chloride can be converted to a more stable and volatile derivative, such as an ester or an amide, prior to GC analysis. nih.govfunctmaterials.org.ua For example, reaction with an alcohol will form a stable ester, or reaction with an amine like diethylamine (B46881) will form a stable amide. nih.gov The choice of derivatizing agent depends on the specific impurities that need to be separated. The derivatized sample can then be analyzed on a suitable GC column, often a non-polar or medium-polarity column, with detection by a flame ionization detector (FID) or a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. As with GC, the direct analysis of acyl chlorides by reversed-phase HPLC is problematic due to their rapid reaction with protic mobile phases like water or methanol. americanpharmaceuticalreview.comresearchgate.net

One approach is to use normal-phase HPLC with a non-polar mobile phase, which avoids the issue of hydrolysis. americanpharmaceuticalreview.com However, derivatization is more commonly employed for reversed-phase HPLC. The acyl chloride is reacted with a suitable nucleophile to form a stable derivative. nih.govresearchgate.net For enhanced detection, a derivatizing agent that introduces a chromophore can be used. For example, reaction with 2-nitrophenylhydrazine (B1229437) produces a derivative with strong UV absorbance at a higher wavelength, minimizing interference from the drug substance matrix. nih.gov The resulting stable derivative can then be readily analyzed by conventional reversed-phase HPLC methods. google.com

Computational and Theoretical Investigations of 5 Bromo 2 Methylbenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from spectroscopic characteristics to chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. echemcom.com It is a versatile approach that can provide detailed information about chemical reactions and molecular properties. For a molecule like 5-bromo-2-methylbenzoyl chloride, DFT can be employed to understand its stability, reactivity, and the nature of its chemical bonds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, DFT calculations have been used to determine the HOMO and LUMO energies, which in turn reveal how charge transfer can occur within the molecule. nih.gov Similar analyses for this compound would elucidate its electrophilic and nucleophilic sites, predicting how it might interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzoyl Compound

Parameter Value (eV)
HOMO Energy -6.8
LUMO Energy -1.5

Note: The data in this table is representative of a substituted benzoyl compound and is for illustrative purposes to demonstrate the type of information gained from HOMO/LUMO analysis.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which includes identifying transition states and intermediates. buet.ac.bd This allows for a detailed understanding of the reaction mechanism and the energy barriers that must be overcome. For reactions involving this compound, such as its synthesis from 5-bromo-2-chlorobenzoic acid, DFT could be used to model the reaction pathway and determine the activation energy. chemicalbook.comgoogle.com By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. buet.ac.bd

A key aspect of computational chemistry is the validation of theoretical data against experimental findings. For instance, vibrational frequencies calculated using DFT can be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. nih.gov Similarly, calculated UV-Visible absorption spectra can be correlated with experimental measurements. nih.gov This correlation helps to refine the computational models and provides a more robust understanding of the molecule's properties. For this compound, comparing calculated properties with known experimental data would enhance the reliability of the theoretical predictions.

Density Functional Theory (DFT) Studies for Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org Unlike quantum chemical calculations that focus on the electronic structure, MD simulations provide insights into the dynamic behavior of a system. For this compound, MD simulations could be used to understand its conformational flexibility and its interactions in different solvent environments. These simulations can reveal how the molecule behaves in a solution, which is crucial for understanding its reactivity in a realistic chemical setting. While direct MD simulation studies on this compound are not prevalent, the technique has been applied to similar organic molecules to explore their behavior in condensed phases.

Docking Studies to Predict Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This method is particularly valuable in the field of drug discovery for predicting the interaction between a small molecule (ligand) and a protein's active site. asianpubs.orgresearchgate.net While this compound is primarily an intermediate in chemical synthesis, docking studies could theoretically be employed to investigate its potential interactions with biological macromolecules. Such studies on similar bromo-substituted aromatic compounds have been used to explore their biological efficacy. asianpubs.orgresearchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 5-Bromo-2-methylbenzoyl chloride and related compounds often involves multi-step processes with harsh reagents and environmental drawbacks. Consequently, a significant area of emerging research is the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Recent advancements have focused on creating scalable and practical industrial processes. For instance, a novel synthetic route for a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, starts from the inexpensive and readily available dimethyl terephthalate. researchgate.net This six-step process, which includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, has been successfully scaled up to a 70 kg batch with a total yield of 24%, demonstrating a significant cost reduction and practical scalability. researchgate.net

Another innovative approach involves the synthesis of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid and thionyl chloride, catalyzed by DMF, without a solvent. This method is noted for its reduced production of acidic solvent waste and high product purity and yield. google.com Furthermore, a method for preparing 5-bromo-2-chloro-benzoic acid, an important precursor, has been developed using a two-step process of diazochlorination and hydrolysis, which is praised for its convenient operation and low-cost raw materials. scribd.com

Researchers are also exploring alternative reagents to avoid hazardous materials like butyllithium, which is often used in bromination reactions but is costly and unsuitable for large-scale industrial production. scribd.com The use of N-bromosuccinimide (NBS) in bromination steps is being optimized to control the formation of by-products and improve the purity of the final product. thieme-connect.com These new routes often aim to circumvent unfriendly oxidative procedures and start from cheap, readily available materials to achieve high yields and purity. thieme-connect.com

Development of Advanced Derivatization Strategies for Specific Applications

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a crucial aspect of expanding the utility of this compound. Advanced derivatization strategies are being developed to tailor the resulting molecules for specific applications, particularly in analytical chemistry and drug discovery.

In gas chromatography (GC) analysis, derivatization is often necessary to improve the volatility, thermal stability, and detectability of analytes. Reagents like trimethylsilylating agents are used to derivatize compounds with active hydrogens, such as those found in the derivatives of this compound. tcichemicals.com For instance, trimethylsilyldiethylamine (TMS-DEA) is effective for derivatizing carboxylic acids and other functional groups. research-solution.com The development of new derivatization reagents and methods allows for more sensitive and selective analysis of complex mixtures.

The synthesis of novel derivatives of this compound is also a key focus in medicinal chemistry. For example, it is a precursor to 5-Bromo-2-methylbenzoic acid, which is used in the synthesis of canagliflozin (B192856), a drug for treating type 2 diabetes. guidechem.com The development of new derivatives aims to create compounds with improved biological activity, selectivity, and pharmacokinetic properties. This includes the synthesis of various substituted benzophenones and other heterocyclic compounds that can serve as scaffolds for new therapeutic agents. google.com

Further In-depth Computational Modeling and Mechanistic Elucidation

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and interactions. For this compound and its derivatives, computational methods are being employed to understand their behavior at the molecular level.

Density Functional Theory (DFT) calculations, for example, can provide information about the electronic structure and reactivity of molecules, helping to predict the most likely sites for chemical reactions. researchgate.net This is particularly useful in understanding the mechanisms of the synthetic and derivatization reactions involving this compound.

Monte Carlo simulations are another powerful computational technique used to model the adsorption and interaction of molecules on surfaces. researchgate.net This is relevant for applications in materials science and catalysis, where the interaction of derivatives of this compound with various surfaces can be crucial for their function. These computational studies can help in the rational design of new molecules with desired properties, reducing the need for extensive experimental screening.

Furthermore, computational tools are used to predict various properties of molecules, such as their spectroscopic characteristics and physical properties, which can aid in their identification and characterization. uni.lu The combination of experimental work with in-depth computational modeling provides a synergistic approach to understanding and developing new applications for this compound and its derivatives.

Broader Scope in Medicinal Chemistry and Functional Materials Science

The versatile chemical nature of this compound makes it a valuable building block for a wide array of compounds with potential applications in medicinal chemistry and functional materials science.

In medicinal chemistry, beyond its role in the synthesis of antidiabetic drugs, derivatives of this compound are being explored for other therapeutic areas. For example, substituted pyrimidine (B1678525) derivatives synthesized from related starting materials have shown promise as anticancer agents by acting as dual topoisomerase-I/II inhibitors. rsc.org The bromo and methyl groups on the benzoyl chloride ring provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The development of novel benzothiazine derivatives, for which related bromo-amino benzoates are intermediates, highlights the potential for creating new classes of bioactive molecules. nih.gov

In the realm of functional materials science, the incorporation of the 5-bromo-2-methylbenzoyl moiety into larger molecular structures can impart specific properties. The bromine atom, for instance, can be used in cross-coupling reactions to build complex organic materials with interesting electronic or photophysical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to precisely control the chemical structure through derivatization allows for the fine-tuning of the material's properties to meet the demands of specific applications.

The ongoing research into novel synthetic methods, advanced derivatization, and computational modeling will undoubtedly continue to expand the horizons for this compound, solidifying its importance as a key chemical intermediate in both established and emerging fields of science and technology.

Q & A

Q. What are the standard laboratory methods for synthesizing 5-Bromo-2-methylbenzoyl chloride from its corresponding carboxylic acid?

  • Methodological Answer: The synthesis typically involves treating 5-Bromo-2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions (70–80°C). The reaction is monitored via thin-layer chromatography (TLC). After completion, excess SOCl₂ is removed under reduced pressure, and the product is purified by distillation or recrystallization. This method is analogous to protocols used for synthesizing structurally similar acyl chlorides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • IR Spectroscopy : Detection of the carbonyl (C=O) stretch near 1770 cm⁻¹.
  • ¹H NMR : Identification of aromatic protons (δ 7.2–8.0 ppm) and the methyl group (δ 2.5–3.0 ppm).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₆BrClO = 233.5 g/mol).
    Cross-referencing with literature data for analogous compounds ensures accurate interpretation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use PPE : Impervious gloves, sealed goggles, and lab coats.
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from moisture and bases.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. These protocols align with safety data for structurally related acyl chlorides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield during the synthesis of this compound?

  • Methodological Answer:
  • Stoichiometry : Use a 2:1 molar ratio of SOCl₂ to carboxylic acid to ensure complete conversion.
  • Catalysis : Add catalytic dimethylformamide (DMF) to accelerate the reaction.
  • Temperature Control : Maintain reflux at 80°C for 4–6 hours.
  • Purity : Pre-dry the starting acid to avoid side reactions. Yield improvements are documented in analogous syntheses .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer:
  • Verify Purity : Use HPLC or GC-MS to check for impurities.
  • Advanced NMR Techniques : Employ 2D NMR (e.g., COSY, HSQC) to confirm peak assignments.
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.
    Contradictions may arise from solvent effects, tautomerism, or decomposition, requiring iterative validation .

Q. What strategies ensure the long-term stability of this compound under different storage conditions?

  • Methodological Answer:
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C.
  • Desiccants : Use molecular sieves or silica gel to absorb moisture.
  • Stability Testing : Periodically analyze via NMR to detect hydrolysis or oxidation. Stability protocols for halogenated benzoyl chlorides suggest a shelf life of 6–12 months under optimal conditions .

Q. How is this compound utilized in the synthesis of bioactive molecules?

  • Methodological Answer: It serves as an acylating agent in medicinal chemistry. For example:
  • Amide Formation : React with amines to produce benzamide derivatives, which are screened for antimicrobial activity.
  • Peptide Coupling : Use with carbodiimide catalysts (e.g., EDC) to conjugate with amino acids.
    Similar methodologies are employed in synthesizing GroEL/ES inhibitors and biofilm-disrupting compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.